(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,4-dimethylphenyl ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine typically involves the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction will produce amines.
Scientific Research Applications
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethylphenyl)methylidene]hydrazine
- N-[(3,4-dimethylphenyl)methylidene]amine
- 3,4-Dimethylphenylhydroxylamine
Uniqueness
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both a hydroxylamine group and a 3,4-dimethylphenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6- |
InChI Key |
FMMYWZFQQDNXGQ-POHAHGRESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N\O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)C |
Origin of Product |
United States |
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